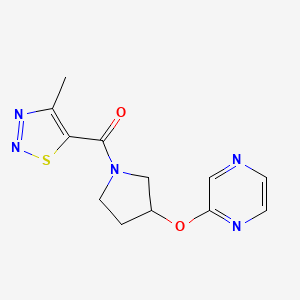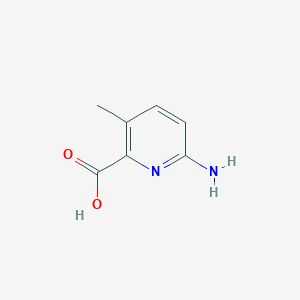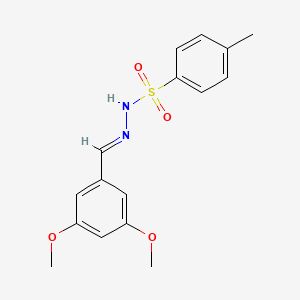![molecular formula C17H26N2O3S2 B2922357 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide CAS No. 2380068-79-9](/img/structure/B2922357.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide, also known as Morantel, is a chemical compound that belongs to the class of anthelmintic drugs. It is commonly used to treat parasitic infections in animals, particularly in livestock. Morantel is a potent inhibitor of nicotinic acetylcholine receptors in the nervous system of parasites, leading to paralysis and death of the parasites.
Mecanismo De Acción
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide exerts its anthelmintic activity by binding to and inhibiting the nicotinic acetylcholine receptors in the nervous system of parasites. This leads to depolarization blockade and paralysis of the parasites, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animals and humans, with no adverse effects reported at therapeutic doses. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of nicotinic acetylcholine receptors, making it a valuable tool for studying the function of these receptors in the nervous system of parasites. It is also relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to the use of this compound in laboratory experiments. Its effectiveness may vary depending on the species of parasite being studied, and it may not be effective against all types of parasites. Additionally, its use may be limited by ethical concerns regarding the use of animals in research.
Direcciones Futuras
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide and its analogs. One area of interest is the development of new anthelmintic drugs based on the structure of this compound, with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanisms of resistance to this compound and other anthelmintic drugs in parasites, with the goal of developing new strategies for the control of parasitic infections. Finally, the use of this compound as a tool to study the function of nicotinic acetylcholine receptors in other organisms, such as humans, may also be an area of future research.
Métodos De Síntesis
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide can be synthesized through a series of chemical reactions starting from 4-morpholin-4-ylthian-2-ylamine and 1-phenylmethanesulfonyl chloride. The reaction proceeds through a series of intermediate compounds, and the final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has been widely used in scientific research to study the mechanism of action of anthelmintic drugs and to develop new drugs for the treatment of parasitic infections. It has been shown to be effective against a wide range of parasites, including nematodes and trematodes.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-24(21,14-16-4-2-1-3-5-16)18-15-17(6-12-23-13-7-17)19-8-10-22-11-9-19/h1-5,18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJRYWBYCQRSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)CC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)


![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)


![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)